![molecular formula C17H19N5O2 B5594306 N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)
N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that have been extensively studied for their potential pharmacological activities and chemical properties. Research in this area often focuses on synthesizing new derivatives and analyzing their structures and properties to understand their potential applications.
Synthesis Analysis
The synthesis of compounds similar to "N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide" involves various chemical strategies, including condensation reactions, the use of coupling reagents, and the exploration of different substituents to enhance desired properties. For example, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds demonstrates complex synthetic routes that are tailored to produce specific anticonvulsant activities (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized using various analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. These analyses provide detailed insights into the compounds' structural features, which are crucial for understanding their reactivity and biological activity. For instance, studies on novel pyrazole derivatives have employed these techniques to elucidate their structures (Shen et al., 2012).
Scientific Research Applications
Antimicrobial Activity
Research into pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings, including compounds structurally related to N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, has shown moderate antimicrobial activity. These studies underline the potential of such compounds in the development of new antimicrobial agents, suggesting a broad area of application in combating microbial resistance (Farag, Kheder, & Mabkhot, 2009; Darwish, Kheder, & Farag, 2010).
Metabolic Stability and Drug Design
One study focused on a compound known as BMS-1, a potent dual-acting angiotensin-1 and endothelin-A receptor antagonist, related to the N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, highlighted the importance of metabolic stability in drug design. It was found that modifications to the compound's structure could dramatically reduce CYP3A-mediated metabolism, suggesting pathways to enhance the bioavailability of similar compounds (Zhang et al., 2007).
Ligand Synthesis for Metal Coordination
The synthesis and coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been extensively reviewed, highlighting their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These applications demonstrate the chemical's relevance in materials science and biochemistry (Halcrow, 2005).
Insecticidal and Antibacterial Potential
Compounds synthesized from pyrimidine linked to pyrazole heterocyclics, similar in structure to N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide, have been evaluated for their insecticidal and antibacterial potential. The structure-activity relationship established through these studies indicates the compound's potential application in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
N-methyl-2-pyrazol-1-yl-N-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-16(22-9-5-8-19-22)17(23)21(2)12-14-10-15(20-24-14)13-6-4-7-18-11-13/h4-11,16H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERHRPCLGCYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC(=NO1)C2=CN=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.